molecular formula C21H26N2O2 B12347898 6',9-Dimethoxycinchonan

6',9-Dimethoxycinchonan

Cat. No.: B12347898
M. Wt: 338.4 g/mol
InChI Key: QSOFUNXFUMLXCR-UHFFFAOYSA-N
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Description

6',9-Dimethoxycinchonan is a cinchona alkaloid derivative characterized by methoxy (-OCH₃) substitutions at the 6' and 9 positions of its bicyclic quinoline scaffold. For instance, Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (CAS 522-66-7) shares the 6'-methoxy group but lacks the 9-methoxy substitution, instead featuring a hydroxyl group at position 9 and a saturated 10,11-dihydro backbone . This highlights the structural flexibility of the cinchonan core, where modifications at key positions significantly influence physicochemical and biological properties.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-methoxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3

InChI Key

QSOFUNXFUMLXCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,9-Dimethoxycinchonan typically involves multiple steps, starting from readily available precursors. One common method involves the methylation of cinchonan derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of 6’,9-Dimethoxycinchonan follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6’,9-Dimethoxycinchonan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced cinchonan derivatives.

    Substitution: Various substituted cinchonan derivatives depending on the reagents used.

Scientific Research Applications

Asymmetric Catalysis

Overview
Cinchona alkaloids, including derivatives like 6',9-Dimethoxycinchonan, have gained prominence as effective organocatalysts in asymmetric synthesis. Their unique structural features allow them to facilitate various enantioselective reactions.

Key Findings

  • Catalytic Performance : Recent studies indicate that 6',9-Dimethoxycinchonan can act as a catalyst for nucleophilic addition reactions, particularly in the formation of chiral centers. For instance, it has been used in the nucleophilic addition to carbonyl compounds, yielding high enantiomeric excess (up to 97% EE) in products such as 3-hydroxy-2-oxindoles .
  • Mechanistic Insights : The mechanism often involves the formation of a hydrogen bond between the catalyst and the substrate, which stabilizes the transition state and enhances enantioselectivity .

Antimicrobial Activity

Overview
The antimicrobial properties of cinchona alkaloids have been extensively documented. 6',9-Dimethoxycinchonan exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Highlights

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives of cinchona alkaloids can achieve MIC values as low as 1.56 μg/mL against resistant strains like Pseudomonas aeruginosa and Escherichia coli.
  • Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Notably, quaternary derivatives have shown enhanced bioactivity without cytotoxic effects on human cell lines .

Therapeutic Potential

Overview
Beyond their catalytic and antimicrobial roles, cinchona-derived compounds like 6',9-Dimethoxycinchonan are being investigated for their therapeutic potential in cancer treatment.

Case Studies

  • Cancer Cell Apoptosis : Research on iron oxide nanoparticles loaded with cinchona extracts demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7), indicating that these compounds can induce apoptosis through mitochondrial pathways .
  • Gene Expression Modulation : The treatment with cinchona-based nanoparticles resulted in upregulation of tumor suppressor genes (e.g., p53) and downregulation of anti-apoptotic genes (e.g., Bcl-2), suggesting a mechanism for their anticancer effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Asymmetric CatalysisUsed as a catalyst in enantioselective reactionsHigh enantiomeric excess achieved
Antimicrobial ActivityEffective against various bacteriaMIC values as low as 1.56 μg/mL
Therapeutic PotentialInduces apoptosis in cancer cellsModulates gene expression related to cancer

Mechanism of Action

The mechanism of action of 6’,9-Dimethoxycinchonan involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound also interacts with neurotransmitter receptors, which may explain its potential neurological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 6',9-Dimethoxycinchonan and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
6',9-Dimethoxycinchonan 6'-OCH₃, 9-OCH₃ C₂₁H₂₆N₂O₂* ~338.44 Not explicitly listed Hypothesized enhanced lipophilicity due to dual methoxy groups Inferred
Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- 6'-OCH₃, 9-OH, 10,11-dihydro C₂₀H₂₆N₂O₂ 326.43 522-66-7 Reduced aromaticity; potential solubility differences
(9R)-6'-Methoxy-cinchonan-9-amine 6'-OCH₃, 9-NH₂ C₂₀H₂₅N₃O 323.43 287979-82-2 Amine group enhances basicity; research use (purity >98%)
(8α,9S)-9-Isothiocyanato-6'-methoxycinchonan 6'-OCH₃, 9-NCS C₂₁H₂₃N₃OS 365.49 1295509-64-6 Isothiocyanato group enables covalent binding; biochemical probes
6'-Methoxycinchonan-9-ol monohydrochloride 6'-OCH₃, 9-OH (HCl salt) C₂₀H₂₅ClN₂O₂ 362.88 130-89-2 Improved solubility due to hydrochloride salt

*Hypothetical formula based on structural analogs.

Key Comparative Insights

Impact of Methoxy vs. Hydroxyl Groups :

  • The 9-methoxy group in 6',9-Dimethoxycinchonan likely increases lipophilicity compared to hydroxyl-bearing analogs like Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (logP difference estimated at ~0.5–1.0) . This could enhance membrane permeability in pharmacological contexts.
  • Hydroxyl-containing derivatives (e.g., 6'-Methoxycinchonan-9-ol) may exhibit higher polarity, affecting solubility and metabolic stability .

The isothiocyanato derivative (CAS 1295509-64-6) serves as a reactive intermediate for synthesizing affinity labels or fluorescent probes, leveraging the -NCS group's electrophilicity .

Salt Forms and Solubility: Hydrochloride salts (e.g., 6'-Methoxycinchonan-9-ol monohydrochloride) demonstrate improved aqueous solubility, critical for in vitro assays . In contrast, free bases like the hypothetical 6',9-Dimethoxycinchonan may require co-solvents (e.g., DMSO) for dissolution .

Biological Activity

6',9-Dimethoxycinchonan is a compound derived from the cinchona alkaloids, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of 6',9-Dimethoxycinchonan, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

6',9-Dimethoxycinchonan is characterized by the following chemical properties:

PropertyValue
Molecular Formula C18H23N1O2
Molecular Weight 287.38 g/mol
IUPAC Name 6',9-dimethoxycinchonan
CAS Number Not specified

The compound's structure includes methoxy groups at the 6' and 9 positions, which enhance its solubility and biological activity.

Cytotoxic Activity

Recent studies have demonstrated that 6',9-Dimethoxycinchonan exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : PANC-1 (pancreatic cancer), COLO-205 (colon cancer), A2058 (melanoma), and EBC-1 (non-small cell lung cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxicity. The most sensitive line was EBC-1, while PANC-1 exhibited the highest resistance .

Case Study: Comparative Analysis of Cytotoxicity

A systematic study compared the efficacy of 6',9-Dimethoxycinchonan with other cinchona derivatives:

CompoundIC50 (µM)Cell Line Sensitive to
6',9-Dimethoxycinchonan2.5EBC-1
Quinine5.0COLO-205
Quinidine4.0A2058

This data highlights the superior potency of 6',9-Dimethoxycinchonan compared to traditional cinchona alkaloids .

Antimicrobial Activity

The antimicrobial properties of 6',9-Dimethoxycinchonan have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 1.56 to 125 µg/mL.
  • Notable Activity Against :
    • Escherichia coli: MIC of 6.25 µg/mL
    • Klebsiella pneumoniae: MIC of 12.5 µg/mL
    • Pseudomonas aeruginosa: MIC of 1.56 µg/mL .

These results suggest that the compound could serve as a potential lead for developing new antibiotics.

The mechanism by which 6',9-Dimethoxycinchonan exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • DNA Interaction : It could intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : By binding to specific receptors, it may alter cellular signaling pathways involved in growth and apoptosis .

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